Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate

Lipophilicity Membrane Permeability ADME

Medicinal chemists optimizing CNS exposure for muscarinic M3 receptor programs require building blocks with validated physicochemical profiles. Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (CAS 22083-21-2) delivers as a racemic α,α-disubstituted amino acid ester scaffold cited in M3 antagonist patents. • XLogP3 2.7, TPSA 29.5 Ų, MW 233.31 - ideal CNS prodrug candidate with >3.4 log unit lipophilicity advantage over free acid. • ΔXLogP3 +0.3 vs. methyl ester enables paired chromatographic resolution standards. • Racemate supports chiral separation or pair with enantiopure (R)-acid (CAS 1007877-77-1). ≥98% purity, in stock for immediate global shipping.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 22083-21-2
Cat. No. B1608538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-phenyl-2-(pyrrolidin-1-yl)acetate
CAS22083-21-2
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1)N2CCCC2
InChIInChI=1S/C14H19NO2/c1-2-17-14(16)13(15-10-6-7-11-15)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3
InChIKeyBRKVSODCYOELNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate – Overview & Procurement


Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (CAS 22083-21-2) is a synthetic α,α-disubstituted amino acid ester with a chiral quaternary carbon center, a pyrrolidine ring, and an ethyl ester moiety [1]. Its computed physicochemical properties include an XLogP3 of 2.7, a molecular weight of 233.31 g/mol, and 5 rotatable bonds [1]. The compound serves as a versatile intermediate in medicinal chemistry and has been cited in patent literature as a scaffold for selective M3 muscarinic receptor antagonists [2].

Workflow
Synthetic intermediate & chiral building block
Reported Scaffold
M3 muscarinic receptor antagonist research
Patent context, class-level
Stereochemistry
Racemic; supports chiral resolution studies
Enantiopure acid available separately

Why Generic Substitution Fails for Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate


Seemingly minor structural variations among phenylpyrrolidine acetate derivatives produce quantifiable differences in lipophilicity, conformational flexibility, and hydrogen-bonding capacity that directly impact membrane permeability, metabolic stability, and target engagement [1]. The ethyl ester derivative occupies a distinct physicochemical space compared to its methyl ester analog (XLogP3 2.7 vs. 2.4; 5 vs. 4 rotatable bonds), while the free carboxylic acid form (LogD₇.₄ ≈ −0.72) resides in an entirely different permeability class [1][2]. These differences preclude simple interchangeability in applications where precise control of ADME properties or chromatographic retention is required.

Ethyl ester vs. methyl ester
Lipophilicity & Rotatable Bond Shift
XLogP3 difference may alter membrane permeability ranking; one additional rotatable bond can affect binding entropy.
Property mismatch
Ester vs. free acid
Permeability Class Separation
LogD₇.₄ gap >3 log units places ester and acid in different permeability ranges; direct replacement unsupported.
Physicochemical discontinuity
Racemic vs. enantiopure
Stereochemical Definition
Undefined stereocenter in racemate may produce different pharmacophoric profiles compared to single enantiomer.
Chirality mismatch

Quantitative Evidence Guide – Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate


Lipophilicity Advantage: Ethyl vs. Methyl Ester

The ethyl ester derivative exhibits a computed XLogP3 of 2.7, representing a ΔXLogP3 of +0.3 over its direct methyl ester analog (methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate, CID 22449911, XLogP3 2.4) [1]. This difference in lipophilicity is quantitatively meaningful for predicting passive membrane permeability and blood-brain barrier penetration potential, as each 0.3 log unit increase in logP can correspond to approximately a 2-fold increase in partition coefficient [1].

Ethyl vs. Methyl Ester Lipophilicity
Head-to-head
ΔXLogP3 = +0.3
May support higher passive permeability ranking.
Computed value; biological validation needed.
Lipophilicity Membrane Permeability ADME XLogP3

Prodrug Potential: Ester vs. Free Acid

The ethyl ester derivative (logD₇.₄ estimated from XLogP3 ≈ 2.7) stands in stark contrast to its free acid hydrolysis product, 2-phenyl-2-(pyrrolidin-1-yl)acetic acid, which has a computed LogD₇.₄ of −0.72 [1][2]. This >3.4 log unit difference places the ester in the permeability-favorable range (logD 1–3) while the acid is in the low-permeability, high-solubility range (logD < 0). The ester can thus function as a membrane-permeable prodrug that undergoes hydrolysis to release the pharmacologically active acid, a principle exploited in the design of ester prodrugs of α,α-disubstituted amino acids [3].

Prodrug Potential: Ester vs. Acid
Cross-study comparable
ΔLogD₇.₄ > 3.4
Ester in permeability-favorable range; acid not.
Class-level prodrug principle; esterase activation expected.
Prodrug Design LogD Oral Bioavailability Hydrolysis

Racemic vs. Single Enantiomer Stereochemistry

Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate contains one undefined stereocenter at the α-carbon, and commercial samples are racemic mixtures (0 defined stereocenters) [1]. By contrast, the (R)-enantiomer of the corresponding free acid (CAS 1007877-77-1, MW 205.25 g/mol, purity ≥95%) is commercially available as a single enantiomer . For applications requiring stereochemically defined starting materials—such as the synthesis of enantiopure M3 receptor antagonists cited in patent literature [2]—the racemic ethyl ester requires either chiral resolution or asymmetric synthesis, whereas procurement of the enantiopure acid bypasses this step, potentially reducing synthetic step count and improving overall yield.

Racemic vs. Enantiopure
Class-level inference
0 defined stereocenters (racemic)
Enantiopure synthesis may need chiral resolution.
(R)-acid commercially available; no ester enantiomer data.
Chirality Enantiomeric Purity Stereochemistry Catalytic Asymmetric Synthesis

Conformational Flexibility Over Methyl Ester

The ethyl ester derivative possesses 5 rotatable bonds, compared to 4 rotatable bonds in its methyl ester analog [1][2]. This additional rotatable bond (the ethyl ester’s –OCH₂CH₃ vs. the methyl ester’s –OCH₃) provides enhanced conformational flexibility. In the context of drug-likeness, rotatable bond count is a critical parameter: compounds with ≤10 rotatable bonds generally exhibit favorable oral bioavailability, and within this range, each additional rotatable bond increases the conformational entropy penalty upon binding but may also enable better induced-fit recognition at flexible binding sites [3].

Conformational Flexibility
Head-to-head
5 rotatable bonds
+1 bond vs. methyl ester; influences binding entropy.
Supports induced-fit screening campaigns.
Conformational Flexibility Rotatable Bonds Molecular Recognition Drug-Likeness

Low TPSA for CNS Penetration

The computed topological polar surface area (TPSA) for ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate is 29.5 Ų . This falls well below the widely accepted threshold of <60–70 Ų for compounds likely to penetrate the blood-brain barrier, and below the <90 Ų threshold for good oral absorption [1]. While the methyl ester analog has a comparable TPSA (also predicted to be approximately 29.5 Ų based on identical heteroatom composition), both esters are substantially differentiated from the free acid form (TPSA ≈ 40.5 Ų), which lies closer to the permeability transition zone [2].

Low TPSA for Brain Penetration
Supporting evidence
TPSA = 29.5 Ų
Well below CNS drug threshold; suggests BBB permeability fit.
Class-level reference; in vivo confirmation needed.
TPSA CNS Penetration Blood-Brain Barrier Physicochemical Profiling

Research & Industrial Applications – Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate


CNS-Targeted Ester Prodrug

The ethyl ester's favorable XLogP3 (2.7), low TPSA (29.5 Ų), and 5 rotatable bonds position it as a potentially CNS-penetrant prodrug candidate [1][2]. In programs targeting central muscarinic M3 receptors—for which this scaffold has been cited in patent literature—the ester can be used to enhance brain exposure, with the expectation that intracellular esterases will hydrolyze it to the active acid form [3]. This application is supported by the >3.4 log unit lipophilicity differential between the ester and the free acid at physiological pH [1]. Direct head-to-head in vivo brain penetration data for this specific compound versus its analogs are not publicly available; the above is a class-level inference based on well-established ester prodrug principles [3].

Enantiopure M3 Antagonist Synthesis Intermediate

The compound serves as a versatile building block for the synthesis of selective M3 receptor antagonists, as indicated in patent filings [3]. Its racemic nature (one undefined stereocenter) [1] makes it suitable as a starting point for chiral resolution or asymmetric synthesis campaigns. Scientists may procure this racemic ester and perform chiral chromatographic separation, or alternatively procure the enantiopure (R)-acid (CAS 1007877-77-1) and perform stereospecific esterification to obtain the desired enantiomer . The commercial availability of both racemic and enantiopure forms provides flexibility in synthetic route design.

Chromatographic Reference Standard

With an XLogP3 of 2.7, a molecular weight of 233.31 g/mol, and 5 rotatable bonds, this compound occupies a well-defined region of physicochemical space [1]. It can serve as a retention-time marker or system suitability standard in reversed-phase HPLC method development for screening libraries of α,α-disubstituted amino acid esters. Its differentiation from the methyl ester analog (XLogP3 2.4, MW 219.28) [2] provides a measurable shift in chromatographic retention, allowing both compounds to be used as a pair of resolution-check standards. Procurement of high-purity material (≥98%, as offered by multiple suppliers) is recommended for this application.

Lipophilicity Prediction Benchmark

The computed XLogP3 values for the ethyl ester (2.7) and methyl ester (2.4) [1][2] provide a useful data pair for benchmarking in silico logP prediction algorithms. The ΔXLogP3 of +0.3 observed upon substituting a methyl ester with an ethyl ester in this scaffold is consistent with the well-established Hansch π contribution of a methylene group (~+0.5). However, the observed difference is slightly attenuated, likely due to conformational effects from the additional rotatable bond. This makes the compound pair a valuable test case for cheminformaticians developing or validating fragment-based logP contribution models.

Application
Selection Property
Validation Focus
Brain-permeability prodrug research
XLogP3, TPSA, ester prodrug profile
Verify esterase-mediated hydrolysis and CNS exposure in model
Enantiopure M3 antagonist synthesis
Racemic starting material, chiral resolution route
Enantiomeric excess and target activity post-resolution
Chromatographic reference standard
Retention-time marker, purity ≥98%
HPLC system suitability and batch consistency
Lipophilicity prediction benchmark
ΔXLogP3 data pair, methylene contribution
Fragment-based logP model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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